molecular formula C28H26O8 B1580972 Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside CAS No. 6748-91-0

Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No.: B1580972
CAS No.: 6748-91-0
M. Wt: 490.5 g/mol
InChI Key: CGMUHSNJRXPSSA-UHFFFAOYSA-N
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Description

Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a compound used in biomedical research and drug development . It is used as a chiral building block and an important intermediate in the preparation of different sugars . It has a unique chemical structure and is investigated for its potential antiviral and antitumor properties .


Molecular Structure Analysis

The molecular formula of this compound is C28H30O6 . Its molecular weight is 462.548 . The compound has 5 of 6 defined stereocenters .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 619.8±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.9±3.0 kJ/mol . The flash point is 264.5±31.5 °C . The index of refraction is 1.618 . The molar refractivity is 128.9±0.4 cm3 . It has 8 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been shown to exhibit significant antimicrobial properties against a variety of human pathogenic and phytopathogenic microorganisms, with some derivatives displaying antimicrobial activity comparable to or even higher than standard antibiotics. The regioselective synthesis of these derivatives involves direct acylation methods that yield various functionalized molecules with potential applications in antimicrobial research (Kawsar et al., 2013).

Glycosylation and Structural Studies

The compound has been used as a precursor in the synthesis of complex carbohydrates, including disaccharides and oligosaccharides. For instance, it has been employed in the synthesis of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl α-glycoside. These syntheses involve steps such as methylation, selective benzoylation, and glycosylation, contributing to the field of carbohydrate chemistry and offering insights into the synthesis of biologically relevant glycoconjugates (Matta, Vig, & Abbas, 1984).

Material Chemistry and Organic Synthesis

In material chemistry and organic synthesis, derivatives of this compound have been utilized to explore the synthesis of new materials and compounds with potential applications. This includes the development of novel synthetic pathways, the study of molecular structures through crystallography, and the exploration of chemical behaviors of carbohydrate-based compounds. These research activities contribute to a deeper understanding of carbohydrate chemistry and its implications for material science (Peri, Cipolla, & Nicotra, 2000).

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-IHTZYYJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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